1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane
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Overview
Description
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane is a unique organic compound characterized by its spirocyclic structure. This compound belongs to the class of spiro compounds, which are known for their distinctive three-dimensional architecture. The spiro[2.2]pentane core imparts significant strain to the molecule, making it an interesting subject for both synthetic and physical chemists .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane can be achieved through various methods. One common approach involves the reaction of cyclopropylidenepropyl bromide with a suitable spiro[2.2]pentane precursor under controlled conditions. The reaction typically requires the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production of spiro compounds, including this compound, often involves large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Substituted spiro compounds.
Scientific Research Applications
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and polymers with specific mechanical properties.
Mechanism of Action
The mechanism of action of 1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane involves its interaction with specific molecular targets. The strained spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.2]pentane: The simplest spirocyclic compound with a similar core structure.
Vinylcyclopropane: A constitutional isomer with different reactivity and properties.
Spiro[cyclopropane-1,2’-steroids]: Compounds with biological activities and similar spirocyclic structures.
Uniqueness
1-(3-Cyclopropylidenepropyl)spiro[2.2]pentane is unique due to its combination of a spiro[2.2]pentane core with a cyclopropylidenepropyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
CAS No. |
71366-18-2 |
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Molecular Formula |
C11H16 |
Molecular Weight |
148.24 g/mol |
IUPAC Name |
2-(3-cyclopropylidenepropyl)spiro[2.2]pentane |
InChI |
InChI=1S/C11H16/c1(2-9-4-5-9)3-10-8-11(10)6-7-11/h2,10H,1,3-8H2 |
InChI Key |
MUJJJDUPIZYKGB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1=CCCC2CC23CC3 |
Origin of Product |
United States |
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